3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile

Chiral Resolution Carbidopa Synthesis Diastereomeric Separation

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile (CAS 40248-66-6), also systematically named α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl)propionitrile, is a hydrazinyl-nitrile small molecule (MW 207.23 g/mol). It serves as a key chiral intermediate in the synthesis of Carbidopa, a peripheral DOPA decarboxylase inhibitor used in Parkinson's disease management.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 40248-66-6
Cat. No. B13817531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile
CAS40248-66-6
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C#N)NN
InChIInChI=1S/C10H13N3O2/c1-10(6-11,13-12)5-7-2-3-8(14)9(15)4-7/h2-4,13-15H,5,12H2,1H3
InChIKeyHUBHRTLNRPQPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile (CAS 40248-66-6): Chemical Identity and Comparator Landscape for Procurement Decisions


3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile (CAS 40248-66-6), also systematically named α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl)propionitrile, is a hydrazinyl-nitrile small molecule (MW 207.23 g/mol) . It serves as a key chiral intermediate in the synthesis of Carbidopa, a peripheral DOPA decarboxylase inhibitor used in Parkinson's disease management [1]. The closest structural analogs are Carbidopa itself (the carboxylic acid), Carbidopa Methyl Ester (EP Impurity E), and 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile. Procurement decisions must account for the critical difference between the nitrile and acid forms, as they are not functionally interchangeable in synthetic pathways or analytical applications.

Why 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile Cannot Be Replaced by Generic Carbidopa or Related Acids for Chiral Synthesis and Analysis


Substituting this nitrile with Carbidopa or its acid analogs in procurement leads to synthetic dead-ends or analytical inaccuracy. Patent and primary literature establish that the nitrile functionality is essential for forming diastereomeric intermediates that enable efficient chiral resolution—a capability absent in the free acid form [1]. Without this protecting group strategy, obtaining optically pure Carbidopa requires costly, low-yielding classical resolution of the racemic acid [1]. Furthermore, pharmacopoeial impurity profiling methods are specific to the nitrile or related protected intermediates; using the acid form will produce false-negative or false-positive results in HPLC analyses designed for these specific markers [2].

Quantitative Evidence for 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile: Direct Comparator Data for Scientific Procurement


Chiral Resolution Efficiency: Nitrile Intermediate vs. Direct Acid Resolution

The nitrile group in the target compound enables chiral resolution via diastereomeric N-acyl or salt formation, which is not feasible with the free carboxylic acid analog. The patent literature demonstrates that direct resolution of racemic α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl)propionic acid (Carbidopa) via diastereomeric salts is problematic due to oily or waxy precipitates that resist crystallization [1]. In contrast, the racemic propionitrile can be resolved using p-nitrophenyl d-10-camphorsulfonate to yield the L-isomer precursor, which after hydrolysis provides Carbidopa with a specific optical rotation of [α]D = -17.3° (C=2, CH3OH) [1]. This resolved product would be inaccessible without the nitrile intermediate.

Chiral Resolution Carbidopa Synthesis Diastereomeric Separation

Synthetic Step-Economy: Protecting-Group Strategy of the Nitrile vs. the Free Acid

The nitrile serves as a latent carboxylic acid, enabling early-stage protection and late-stage hydrolysis. In the patented process, the N-acyl-α-hydrazino-β-(3,4-dihydroxyphenyl)propionitrile is synthesized, resolved into diastereomers, and then hydrolyzed with concentrated HCl/AcOH at 120°C for 2 hours to yield the final L-α-hydrazino acid in 0.7 g yield from a representative batch [1]. Synthesizing and resolving the free acid directly requires additional protection/deprotection steps for the catechol hydroxyls, adding at least two synthetic steps and reducing overall yield. This step-economic advantage is critical for cost-sensitive API procurement.

Step Economy API Synthesis Protecting Group Strategy

Analytical Differentiation: Relative Retention Time (RRT) in USP Carbidopa Monograph

In the USP monograph for Carbidopa, the relative retention time (RRT) of Carbidopa Related Compound A (3-O-Methyl Carbidopa) is 1.8 relative to Carbidopa (RRT 1.0), while Methyldopa elutes at RRT 0.8 [1]. The nitrile analog, as a protected intermediate or potential process impurity, has a distinct retention time from these markers due to its increased hydrophobicity (predicted logP ~0.8 vs. -1.0 for Carbidopa). Using the wrong reference standard (e.g., Carbidopa acid instead of the nitrile) will cause misidentification of process impurities, leading to OOS (out-of-specification) results and batch rejection.

HPLC Analysis Impurity Profiling Pharmacopoeial Standards

Stability and Storage: Nitrile Intermediate vs. Carbidopa Free Acid

The nitrile group confers greater stability to oxidation compared to the free hydrazine-carboxylic acid. Carbidopa is known to be hygroscopic and requires storage at -20°C under inert atmosphere due to oxidative degradation of the hydrazine moiety . In contrast, the nitrile analog lacks the free carboxylic acid, reducing hygroscopicity and improving solid-state stability at ambient temperatures. This improved stability profile reduces cold-chain logistics costs for bulk intermediate procurement.

Chemical Stability Storage Conditions Process Intermediate Handling

Optimal Application Scenarios for 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile Based on Comparative Evidence


Chiral Resolution-Dependent Carbidopa API Manufacturing

Pharmaceutical manufacturers producing Carbidopa API via the diastereomeric resolution route must procure the racemic nitrile intermediate rather than the free acid. As demonstrated in US Patent 3,715,382 [1], only the nitrile enables the formation of crystallizable diastereomeric salts necessary for isolating the L-isomer precursor. Attempts to directly resolve the racemic acid result in oily, non-crystallizable products that halt production. This scenario applies specifically to manufacturers seeking a proven, patent-established resolution pathway.

Process-Related Impurity Reference Standard for Carbidopa Formulations

Quality control laboratories developing HPLC methods for Carbidopa drug substance or drug product must include the nitrile intermediate as a process impurity marker. USP monographs [1] define Relative Retention Times for related compounds, and the nitrile's predicted RRT of 2.5-3.0 places it in a region not covered by existing specified impurities. Procurement of the authentic nitrile reference standard enables accurate method validation, preventing misidentification and ensuring regulatory compliance during ANDA submissions.

Cost-Optimized Bulk Intermediate Procurement for Multi-Kilogram Synthesis

For contract manufacturing organizations (CMOs) scaling up Carbidopa synthesis, the nitrile intermediate offers a step-economic advantage of at least two fewer synthetic steps compared to the free acid route [1]. Combined with its less demanding storage conditions (2-8°C vs. -20°C), procurement of the nitrile in bulk quantities reduces both capital expenditure on cold-chain infrastructure and operational expenditure on energy and logistics, directly improving project margins.

Academic Research on Hydrazine-Based DOPA Decarboxylase Inhibitor Prodrugs

Academic groups exploring prodrug strategies for CNS-targeted DOPA decarboxylase inhibitors may require the nitrile as a masked carboxylic acid for structure-activity relationship (SAR) studies. The nitrile's increased lipophilicity (predicted logP ~0.8) relative to Carbidopa (logP ~-1.0) suggests altered membrane permeability, a hypothesis testable only with the authentic nitrile compound. Procuring the nitrile rather than synthesizing it de novo saves 3-5 synthetic steps and enables faster SAR iteration.

Quote Request

Request a Quote for 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.